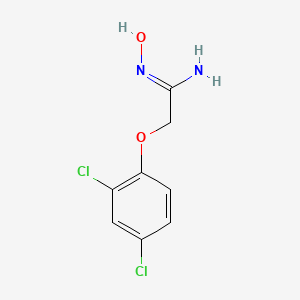

2-(2,4-二氯苯氧基)-N'-羟基乙酰亚胺

描述

2,4-Dichlorophenoxyacetic acid (2,4-D) is an organic compound with the chemical formula Cl2C6H3OCH2CO2H . It is a systemic herbicide that kills most broadleaf weeds by causing uncontrolled growth, but most grasses such as cereals, lawn turf, and grassland are relatively unaffected .

Synthesis Analysis

The synthesis of 2,4-D and its derivatives involves various methods. For instance, one study reported the synthesis of a series of new derivatives of 2-(2,4-dichlorophenoxy)acetic acid-2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamides . The method for the synthesis of these compounds is based on the addition of aromatic amines to 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-isothiocyanatoethyl)acetamide .Molecular Structure Analysis

The molecular structure of 2,4-D is based on structures generated from information available in ECHA’s databases . If generated, an InChI string will also be generated and made available for searching .Chemical Reactions Analysis

The degradation of 2,4-D has been studied extensively. For example, a study reported that 2,4-D degradation is highly efficient in ozonation . Photocatalytic, photo-Fenton, and electrochemical processes have optimal efficiencies of degradation and mineralization .Physical And Chemical Properties Analysis

2,4-D is highly soluble in water, volatile, and has a low potential to leach to groundwater based on its chemical properties . It is non-persistent in soil but may persist in aquatic systems under certain conditions .科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of 2-(2,4-dichlorophenoxy)-N’-hydroxyethanimidamide, also known as 2-(2,4-Dichlorophenoxy)-N’-hydroxyacetimidamide. Each section focuses on a unique application of this compound.

Anti-Inflammatory Agent

2-(2,4-Dichlorophenoxy)-N’-hydroxyethanimidamide has shown promise as an anti-inflammatory agent. It selectively inhibits the COX-2 enzyme, which plays a crucial role in the inflammatory process. Molecular docking studies have demonstrated that this compound effectively interacts with the active site of COX-2, surpassing the efficacy of 2-(2,4-dichlorophenoxy)acetic acid . This makes it a potential candidate for developing new anti-inflammatory drugs.

Herbicide Development

This compound is structurally related to 2,4-Dichlorophenoxyacetic acid (2,4-D), a widely used herbicide. It can be explored for its herbicidal properties, potentially offering a new avenue for weed control in agriculture. The herbicidal activity of 2,4-D derivatives is well-documented, and similar compounds could provide effective solutions for managing broadleaf weeds .

Plant Growth Regulator

2-(2,4-Dichlorophenoxy)-N’-hydroxyethanimidamide can be investigated as a plant growth regulator. Its structural similarity to synthetic auxins like 2,4-D suggests it might influence plant growth and development. Auxins are crucial for cell elongation, root initiation, and other growth processes, making this compound a valuable tool in plant research and agriculture .

Molecular Docking Studies

The compound has been utilized in molecular docking studies to explore its interaction with various biological targets. These studies help in understanding the binding affinity and specificity of the compound towards different enzymes and receptors. Such research is essential for drug discovery and development, providing insights into the compound’s potential therapeutic applications .

Pharmaceutical Synthesis

2-(2,4-Dichlorophenoxy)-N’-hydroxyethanimidamide can serve as an intermediate in the synthesis of pharmaceutical compounds. Its unique structure allows for the creation of various derivatives that could be tested for different biological activities. This application is crucial for expanding the library of chemical entities available for drug development .

Environmental Impact Studies

Given its structural similarity to 2,4-D, this compound can be studied for its environmental impact. Research can focus on its degradation pathways, persistence in the environment, and potential effects on non-target organisms. Understanding these aspects is vital for assessing the ecological safety of new chemical entities .

Analytical Chemistry

In analytical chemistry, 2-(2,4-Dichlorophenoxy)-N’-hydroxyethanimidamide can be used as a reference standard or a model compound for developing analytical methods. Techniques such as HPLC, GC-MS, and NMR spectroscopy can be employed to study its properties and interactions, aiding in the development of robust analytical protocols .

Biological Assays

The compound can be utilized in various biological assays to evaluate its bioactivity. These assays can include cytotoxicity tests, enzyme inhibition studies, and antimicrobial activity evaluations. Such research helps in identifying potential therapeutic applications and understanding the compound’s mechanism of action .

作用机制

Target of Action

The primary target of 2-(2,4-dichlorophenoxy)-N’-hydroxyethanimidamide is broadleaf weeds . The compound acts as a selective herbicide, killing dicots without affecting monocots . It mimics natural auxin at the molecular level , causing uncontrolled growth in the target organisms .

Mode of Action

The compound interacts with its targets by causing uncontrolled growth . This is achieved by altering the plasticity of the cell walls, influencing the amount of protein production, and increasing ethylene production .

Biochemical Pathways

The compound affects the biochemical pathways related to growth and development in plants . It disrupts transport systems and interferes with nucleic acid metabolism . The compound’s main product of degradation, 2,4 dichlorophenol (2,4-DCP), might be found in nature . The role of bacteria, enzymes, and genes that regulate the 2,4-D degradation has been widely studied .

Pharmacokinetics

It is known that the compound is highly water-soluble , which may influence its absorption, distribution, metabolism, and excretion

Result of Action

The compound’s action results in the death of broadleaf weeds . It causes uncontrolled growth, leading to damage to vascular tissue and eventual plant death . In animals, large oral doses of 2,4-D have shown harmful effects on the blood, liver, kidney, and thyroid gland .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. It is highly water-soluble and even after a long period of disuse, considerable amounts of both 2,4-D and its main product of degradation, 2,4-DCP, might be found in nature . The compound is non-persistent in soil but may persist in aquatic systems under certain conditions .

安全和危害

2,4-D is classified as having acute toxicity, serious eye damage, skin sensitization, specific target organ toxicity, and is toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .

属性

IUPAC Name |

2-(2,4-dichlorophenoxy)-N'-hydroxyethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2O2/c9-5-1-2-7(6(10)3-5)14-4-8(11)12-13/h1-3,13H,4H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTOTVAISQCMDLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)OC/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201323863 | |

| Record name | 2-(2,4-dichlorophenoxy)-N'-hydroxyethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201323863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26728877 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(2,4-dichlorophenoxy)-N'-hydroxyethanimidamide | |

CAS RN |

79295-15-1 | |

| Record name | 2-(2,4-dichlorophenoxy)-N'-hydroxyethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201323863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-(ethylsulfonyl)phenyl)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide](/img/structure/B2495595.png)

![N-[(1R)-1-cyano-2-methylpropyl]-3-{[(pyridin-2-yl)methyl]sulfanyl}propanamide](/img/structure/B2495596.png)

![N-{3-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2495602.png)

![7-Methoxy-5-(4-methoxyphenyl)-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2495604.png)

![2-cyano-3-(furan-2-yl)-N-[3-(N-methylacetamido)phenyl]prop-2-enamide](/img/structure/B2495605.png)

![2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2495609.png)

![N-[Cyano-(2,3-dichlorophenyl)methyl]-2-[3-(methanesulfonamido)phenyl]acetamide](/img/structure/B2495610.png)